5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Description
The compound 5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- Position 5: Isopropyl group.
- Position 2: Methyl group.
- Position 3: Phenyl ring.
- Position 7: A piperazine moiety substituted with a 2-methylallyl group.
Pyrazolo[1,5-a]pyrimidines are recognized for their versatility in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
2-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5/c1-17(2)16-27-11-13-28(14-12-27)22-15-21(18(3)4)25-24-23(19(5)26-29(22)24)20-9-7-6-8-10-20/h6-10,15,18H,1,11-14,16H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDHKFJHCIBCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the isopropyl, methyl, phenyl, and piperazinyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine group at position 7 is a critical determinant of biological activity. Below are key analogues with varying piperazine substituents:
Analysis :
Modifications on the Phenyl Ring (Position 3)
The phenyl ring at position 3 is unsubstituted in the target compound, but substitutions in analogues influence activity:
Analysis :
Core Structure Variations
Modifications to the pyrazolo[1,5-a]pyrimidine core alter scaffold properties:
Analysis :
- The unmodified pyrazolo[1,5-a]pyrimidine core in the target compound balances synthetic accessibility and activity, whereas fused systems (e.g., triazolo-pyrimidines) may offer niche applications .
Biological Activity
5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structural features, including a piperazine moiety, an isopropyl group, and a phenyl group. These characteristics contribute to its potential biological activities, which are of significant interest in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, compounds within the pyrazolo[1,5-a]pyrimidine family are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The specific activities of this compound are likely influenced by its structural components.
The mechanisms of action for pyrazolo[1,5-a]pyrimidine derivatives can vary widely. Some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Others may modulate various enzymes or receptors involved in different biological pathways . Understanding these interactions is essential for optimizing the efficacy of this compound and minimizing potential side effects.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contextualized by comparing it with other compounds in the pyrazolo family. Below is a table summarizing some related compounds and their properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Aryl-pyrazolo[1,5-a]pyrimidines | Aryl substituents at position 7 | Enhanced anticancer activity |
| Pyrazolo[3,4-d]pyridazines | Fused ring system | Different biological targets |
| Substituted pyrimidines | Varying substituents on the pyrimidine ring | Diverse pharmacological effects |
These comparisons highlight the potential versatility of the pyrazolo scaffold and suggest that the unique combination of substituents in this compound may enhance its biological activity and selectivity compared to other compounds in this class .
Q & A
Q. What are the established synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for the target compound?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds. For example, demonstrates the condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate to yield ethyl-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate. To synthesize the target compound, the 5-aminopyrazole precursor must incorporate the 3-phenyl and 5-isopropyl groups, while the electrophilic partner should contain the 4-(2-methylallyl)piperazine moiety. Modifications may involve protecting group strategies (e.g., for the piperazine nitrogen) and optimization of reaction solvents (e.g., ethanol or PEG-400, as in ) to enhance regioselectivity.
Q. How can structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives be resolved using spectroscopic and crystallographic methods?
Regioisomerism in pyrazolo[1,5-a]pyrimidines often arises during synthesis. highlights the use of (15N,1H) HMBC NMR to unambiguously assign nitrogen connectivity. For the target compound, X-ray crystallography (as in ) is critical to confirm the fused-ring orientation and substituent positions. Key spectral markers include:
- 1H NMR : Distinct chemical shifts for aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and piperazine NH (δ 2.5–3.5 ppm).
- 13C NMR : Carbonyl signals (e.g., C=O at δ 165–175 ppm) and quaternary carbons in the pyrimidine ring.
Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives, and how can these inform activity studies for the target compound?
Pyrazolo[1,5-a]pyrimidines are known to interact with benzodiazepine receptors ( ), phosphodiesterases ( ), and enzymes like HMG-CoA reductase. The piperazine moiety in the target compound suggests potential affinity for CNS targets (e.g., serotonin or dopamine receptors). Initial screening should include:
- In vitro assays : Competitive binding studies against radiolabeled ligands (e.g., [3H]flumazenil for GABA receptors).
- Enzyme inhibition : Kinetic analysis using purified targets (e.g., COX-2 or phosphodiesterases).
Advanced Research Questions
Q. How can regiochemical control be achieved during the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines?
The 7-position is highly reactive due to electron-deficient pyrimidine rings. demonstrates that hydrazine hydrate reacts with enamines to yield either cyanopyrazoles or aminopyrazoles, depending on reaction conditions. For the target compound, steric effects from the 5-isopropyl group may favor nucleophilic attack at the 7-position. Strategies include:
- Temperature modulation : Lower temperatures (0–25°C) to slow competing reactions.
- Catalytic additives : Lewis acids (e.g., ZnCl2) to stabilize transition states.
- Protecting groups : Temporary protection of the piperazine nitrogen to prevent undesired side reactions.
Q. How can data contradictions between computational predictions and experimental results for pharmacokinetic properties be resolved?
Q. What strategies can address low yields in piperazine-functionalized pyrazolo[1,5-a]pyrimidine synthesis?
Piperazine derivatives often suffer from poor solubility or side reactions. outlines methods for functionalizing piperazine rings, including:
- Mitsunobu reactions : To couple 2-methylallyl groups to the piperazine nitrogen.
- Microwave-assisted synthesis : To reduce reaction times and improve yields (e.g., 30–60 minutes at 120°C).
- Purification : Use of reverse-phase HPLC with trifluoroacetic acid modifiers to isolate the target compound from regioisomers.
Data Contradiction Analysis
Q. How can conflicting NMR assignments for isomeric pyrazolo[1,5-a]pyrimidines be reconciled?
Ambiguities in aromatic proton assignments are common. recommends 15N-labeled HMBC experiments to map nitrogen-carbon correlations. For example:
- Key HMBC cross-peaks : Correlation between N1 (pyrazole) and C2 (pyrimidine) confirms fused-ring connectivity.
- NOESY/ROESY : Spatial proximity of the 3-phenyl group and 5-isopropyl substituent can distinguish isomers.
Q. What experimental approaches validate the proposed mechanism of enzyme inhibition by the target compound?
Mechanistic contradictions (e.g., competitive vs. non-competitive inhibition) require:
- Enzyme kinetics : Lineweaver-Burk plots to determine inhibition type.
- X-ray co-crystallization : Resolve binding modes (as in for COX-2 inhibitors).
- Isothermal titration calorimetry (ITC) : Measure binding affinity and stoichiometry.
Methodological Tables
Q. Table 1. Key Synthetic Routes for Pyrazolo[1,5-a]pyrimidines
| Precursor | Electrophile | Conditions | Yield | Reference |
|---|---|---|---|---|
| 5-Amino-3-phenylpyrazole | Ethyl 2,4-dioxopentanoate | EtOH, reflux, 30 min | 70% | |
| 5-Aminopyrazole | Sodium nitromalonaldehyde | PEG-400, 80°C, 5 hr | 65% |
Q. Table 2. Spectroscopic Markers for Structural Confirmation
| Technique | Key Features |
|---|---|
| 1H NMR | δ 2.5–3.5 ppm (piperazine NH), δ 7.2–8.5 ppm (aromatic protons) |
| 13C NMR | δ 165–175 ppm (C=O), δ 150–160 ppm (pyrimidine C4/C6) |
| HMBC | N1-C2 correlation confirms fused-ring regiochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
